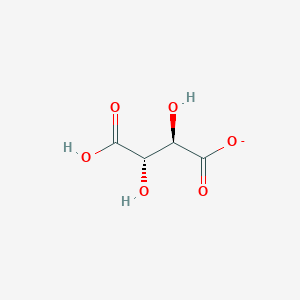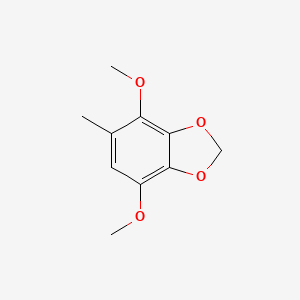
二十烷-1,3-二醇
描述
Icosane-1,3-diol is a glycol.
科学研究应用
热能储存
- 包封石蜡型相变材料二十烷:使用聚电解质包覆的二十烷在热能储存应用中显示出前景。包封增强了材料的热稳定性和储存容量,使其成为高效储能解决方案的潜在候选者 (Seitz 和 Ajiro,2019)。
电化学
- 大环混合氮-硫给体配合物的电化学性质:对大环混合氮-硫给体钴(III) 配合物(包括结构类似于二十烷-1,3-二醇的配合物)的研究揭示了对其氧化还原化学的重要见解,可用于电化学应用 (Gahan、Lawrance 和 Sargeson,1985)。
分子结构分析
- 笼状化合物无序分子结构:已经分析了具有笼状结构的化合物(类似于二十烷-1,3-二醇)的分子结构,以了解它们的几何和键合性质。这些信息对于设计新材料和了解其潜在应用至关重要 (Rivera 等人,2011)。
纳米技术
- 蛋白质二十面体的设计:受二十烷-1,3-二醇等结构的几何形状启发,设计了一个 60 个亚基的蛋白质二十面体,为靶向药物递送和疫苗设计开辟了可能性,展示了生物学和纳米技术的交叉 (Hsia 等人,2016)。
药物递送系统
- 适体偶联的 DNA 二十面体纳米颗粒:对 DNA 二十面体纳米颗粒(与二十烷-1,3-二醇具有结构相似性)的研究强调了它们作为多柔比星等药物载体的潜力,说明了它们在开发有效的癌症疗法中的相关性 (Chang、Yang 和 Huang,2011)。
热能储存装置的增强
- 利用相变材料的热能储存装置:对用于热能储存装置的二十烷蜡的研究,特别是着重于提高热导率,显示了二十烷-1,3-二醇衍生物在提高储能系统效率方面的潜力 (Chukwu、Ogbonnaya 和 Weiss,2012)。
属性
分子式 |
C20H42O2 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
icosane-1,3-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21/h20-22H,2-19H2,1H3 |
InChI 键 |
KBDJQCXWTFRFHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(CCO)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


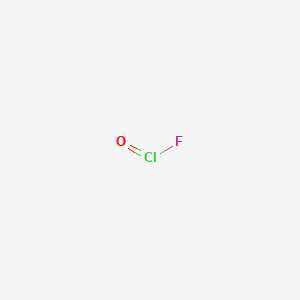
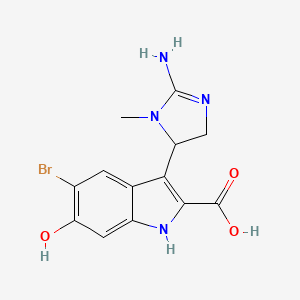
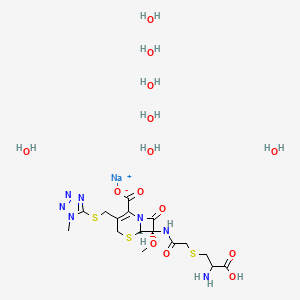
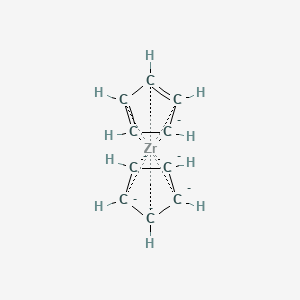

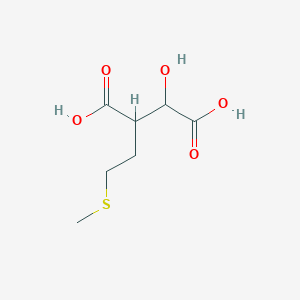
![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

